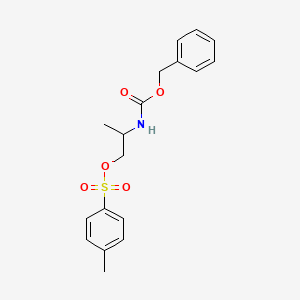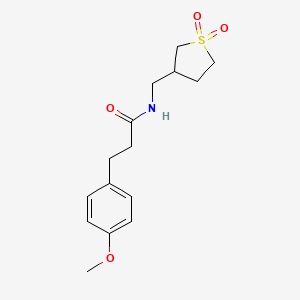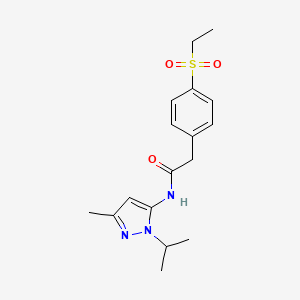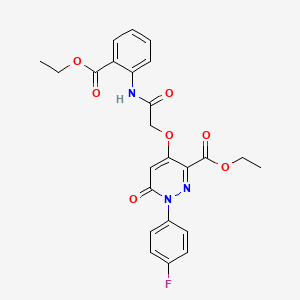
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonated benzene derivative that is used as a reagent in organic synthesis. The compound has a wide range of applications in biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. The compound may also interact with enzymes and other proteins, altering their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, the compound has been shown to have cytotoxic effects on cancer cells in vitro. It may also have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate in lab experiments is its versatility. The compound can be used in a variety of organic reactions and has a wide range of applications in biochemistry and pharmacology. However, one limitation of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the characterization of the compound's mechanism of action and its interactions with enzymes and other proteins. Additionally, the compound's potential as an anticancer and antiviral agent should be further explored.
Synthesemethoden
The synthesis of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate involves the reaction of 2-amino-1-phenylethanol with methyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with p-toluenesulfonyl chloride to yield the final product. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is commonly used as a reagent in organic synthesis. It is used in the preparation of various compounds, including peptides, amino acids, and heterocycles. The compound is also used in the synthesis of inhibitors of enzymes involved in cancer and viral infections.
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKPZVANSMRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)

![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)


![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)


![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
